3-(1H-indazol-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

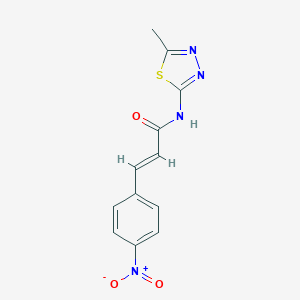

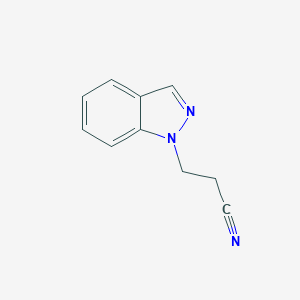

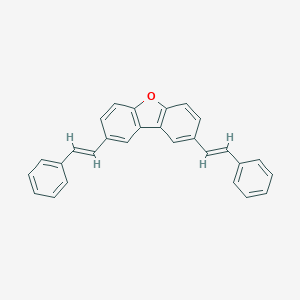

“3-(1H-indazol-1-yl)propanenitrile” is a compound with the molecular formula C10H9N3 . It has an ethylene group connecting an imidazole ring and a -CN group .

Synthesis Analysis

The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . The synthesis of “3-(1H-indazol-1-yl)propanenitrile” can be achieved from Indazole and Acrylonitrile .

Molecular Structure Analysis

The molecular structure of “3-(1H-indazol-1-yl)propanenitrile” consists of an ethylene group connecting an imidazole ring and a -CN group . These groups are in a staggered conformation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-indazol-1-yl)propanenitrile” include a molecular weight of 121.14 g/mol, a monoisotopic mass of 121.063995 Da, and a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Fungicidal Activities : Silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles, which are structurally related to 3-(1H-indazol-1-yl)propanenitrile, have been synthesized and shown to have significant fungicidal activities against rice sheath blight and powdery mildew on cucumber, surpassing the efficacy of reference fungicides (Itoh et al., 2001).

Thermophysical Properties of Ionic Liquids : Research on dual functionalized imidazolium-based ionic liquids, including 3-(3-butyl-1H-imidazol-3-ium-1-yl)propanenitrile chloride, has been conducted. The study focused on measuring their viscosity, density, and refractive indices across different temperatures, providing insights into the effect of functionalized side chains on these properties (Muhammad et al., 2012).

Corrosion Inhibition : Certain propaneitrile derivatives, including those structurally similar to 3-(1H-indazol-1-yl)propanenitrile, have been investigated as corrosion inhibitors for tin in sodium chloride solutions. These compounds were found to be effective in reducing corrosion without altering the mechanism of the corrosion process (Fouda et al., 2015).

Spectro-Electrochemical Behavior : A study on the spectro-electrochemical behavior of thin-layer polymer of 3-(9H-carbazol-9-yl)propanenitrile has revealed insights into its electrical activity and potential applications in material sciences. The polymer displayed a green color in the oxidized state and high transmittance in the neutral state, suggesting potential applications in optoelectronic devices (Elamin et al., 2021).

Synthesis of Heterocycles : 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives, related to 3-(1H-indazol-1-yl)propanenitrile, have been used in synthesizing bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds hold potential in various chemical and pharmaceutical applications (Dawood et al., 2004).

Antibacterial and Anticonvulsant Evaluation : Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles synthesized from 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile have shown moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Some of these compounds also exhibited excellent anticonvulsant activity, indicating potential therapeutic applications (Rajasekaran et al., 2006).

Future Directions

Indazole derivatives, including “3-(1H-indazol-1-yl)propanenitrile”, have shown promise in various fields, including medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in medicine and other fields.

Mechanism of Action

Target of Action

Indazole derivatives have been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . Therefore, it’s plausible that 3-(1H-indazol-1-yl)propanenitrile may interact with multiple targets depending on the specific derivative and its functional groups.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are key players in inflammation and cancer pathways, suggesting that 3-(1H-indazol-1-yl)propanenitrile might have similar effects.

Result of Action

Based on the known activities of indazole derivatives, it’s plausible that this compound could have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The exact effects would likely depend on the specific targets and pathways that the compound interacts with.

properties

IUPAC Name |

3-indazol-1-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGBKKOGWPGQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indazol-1-yl)propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B420564.png)

![1-[7-(diethylamino)-2-imino-2H-chromen-3-yl]ethanone {4-nitrophenyl}hydrazone](/img/structure/B420568.png)

![N'-(3,5-dichloro-2-methoxybenzylidene)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B420569.png)

![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B420571.png)

![4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B420572.png)

![2-butyl-N'-[3-(2-furyl)acryloyl]-2-hydroxy-N'-phenylhexanohydrazide](/img/structure/B420578.png)

![3-Chloro-4-pyridin-4-yl-5-[(2,4,6-trichlorophenyl)diazenyl]thiophen-2-amine](/img/structure/B420579.png)